(2-Chloro-6-fluorophenyl)methylamine is a chemical compound characterized by its unique molecular structure, which includes a chloro and a fluoro substituent on a phenyl ring, linked to a methoxypropan-2-ylamine moiety. This compound is of interest in various fields of chemical research due to its potential applications in pharmaceuticals and organic synthesis.
The compound can be classified under amines, specifically as a substituted aromatic amine. Its molecular formula is , indicating the presence of chlorine, fluorine, nitrogen, and oxygen in its structure. The compound's IUPAC name is N-[(2-chloro-6-fluorophenyl)methyl]-1-methoxypropan-2-amine, and it can be found in chemical databases such as PubChem and BenchChem.
The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the nucleophilic substitution reaction between 2-chloro-6-fluorobenzyl chloride and 1-methoxypropan-2-amine.
The molecular structure of (2-Chloro-6-fluorophenyl)methylamine can be represented using various structural formulas:
InChI=1S/C11H14ClFNO/c1-15(2)11(14)9-5-4-8(12)7(13)6-10(9)3/h4-6,15H,1-3H3
This notation provides detailed information about the arrangement of atoms within the molecule.
Key structural data points include:
CC(C1=C(C=CC=C1Cl)F)C(C)N(C)O
(2-Chloro-6-fluorophenyl)methylamine can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2-Chloro-6-fluorophenyl)methylamine involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding due to the presence of halogen substituents. These substituents may enhance the compound's lipophilicity, affecting its bioavailability and interaction with cellular systems.
The physical properties of (2-Chloro-6-fluorophenyl)methylamine include:
Key chemical properties include:
The compound's stability and reactivity profile can be influenced by environmental conditions such as temperature and pH.
(2-Chloro-6-fluorophenyl)methylamine has several applications in scientific research:
This compound exemplifies the intricate relationship between molecular structure and functional application in both synthetic chemistry and pharmacology.
CAS No.: 13431-34-0
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8